Welcome to the BenchChem Online Store!
molecular formula C14H13NO3 B8716874 Methyl 5-(benzyloxy)picolinate

Methyl 5-(benzyloxy)picolinate

Cat. No. B8716874
M. Wt: 243.26 g/mol
InChI Key: GBTCSCVGVHWURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08008487B2

Procedure details

The following compound was prepared using benzyl bromide according to the procedure above for compound 206: Methyl 5-benzyloxypyridine-2-carboxylate (compound 207)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 206
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Br)C1C=CC=CC=1.[CH2:9]([O:16][C:17]1[CH:18]=[CH:19][C:20]([C:23]([O:25][CH3:26])=[O:24])=[N:21][CH:22]=1)C1C=CC=CC=1>>[CH3:9][O:16][C:17]1[CH:18]=[CH:19][C:20]([C:23]([O:25][CH3:26])=[O:24])=[N:21][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Two
Name
compound 206
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1)C(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following compound was prepared

Outcomes

Product
Name
Type
Smiles
COC=1C=CC(=NC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.